molecular formula C7H8N4O2 B12885060 O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine

O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine

Cat. No.: B12885060
M. Wt: 180.16 g/mol
InChI Key: GZAAVMHJGMJUSQ-UHFFFAOYSA-N
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Description

O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine is a compound that features both imidazole and isoxazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the isoxazole ring is a five-membered ring with one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles under mild conditions . For the isoxazole ring, a catalyst-free and microwave-assisted one-pot method can be employed, starting from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole or isoxazole derivatives.

Scientific Research Applications

O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various biological receptors, modulating their function. These interactions can lead to the compound’s observed biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine is unique due to the combination of both imidazole and isoxazole rings in a single molecule. This dual functionality can lead to enhanced biological activity and the potential for multiple applications in various fields.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

O-[[3-(1H-imidazol-2-yl)-1,2-oxazol-5-yl]methyl]hydroxylamine

InChI

InChI=1S/C7H8N4O2/c8-12-4-5-3-6(11-13-5)7-9-1-2-10-7/h1-3H,4,8H2,(H,9,10)

InChI Key

GZAAVMHJGMJUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NOC(=C2)CON

Origin of Product

United States

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